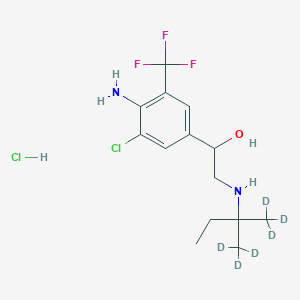
Tridecanoic acid-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecanoic acid-d9, also known as N-Tridecanoic acid-d9, is a deuterium-labeled version of tridecanoic acid. Tridecanoic acid is a 13-carbon medium-chain saturated fatty acid. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the pharmacokinetics of fatty acids.
準備方法
Synthetic Routes and Reaction Conditions: Tridecanoic acid-d9 can be synthesized through the deuteration of tridecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the temperature and pressure optimized to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
化学反応の分析
Types of Reactions: Tridecanoic acid-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecanedioic acid-d9 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group of this compound can be reduced to form tridecanol-d9 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form tridecanoyl chloride-d9.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: Tridecanedioic acid-d9.
Reduction: Tridecanol-d9.
Substitution: Tridecanoyl chloride-d9.
科学的研究の応用
Tridecanoic acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of fatty acid metabolism.
Biology: Employed in studies of bacterial infections due to its ability to inhibit biofilm formation and persistence in bacteria like Escherichia coli.
Medicine: Investigated for its potential antimicrobial properties, particularly in combination with other agents like silver nanoparticles.
Industry: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic profiles.
作用機序
The mechanism of action of tridecanoic acid-d9 involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to leakage of cellular contents and eventual cell death. Additionally, this compound can inhibit the formation of biofilms by interfering with the signaling pathways involved in biofilm development. This makes it a potential candidate for antimicrobial applications.
類似化合物との比較
Tridecanoic acid-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Undecanoic acid: An 11-carbon medium-chain fatty acid.
Lauric acid: A 12-carbon medium-chain fatty acid.
Tetradecanoic acid: A 14-carbon medium-chain fatty acid.
Compared to these compounds, this compound offers the advantage of being used as a tracer in metabolic studies due to its deuterium labeling. This allows for more precise tracking and analysis of metabolic pathways.
特性
分子式 |
C13H26O2 |
|---|---|
分子量 |
223.40 g/mol |
IUPAC名 |
10,10,11,11,12,12,13,13,13-nonadeuteriotridecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2 |
InChIキー |
SZHOJFHSIKHZHA-YNSOAAEFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



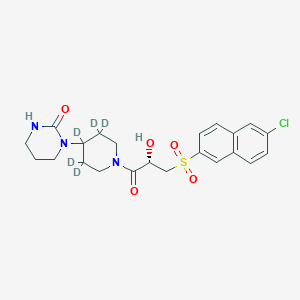

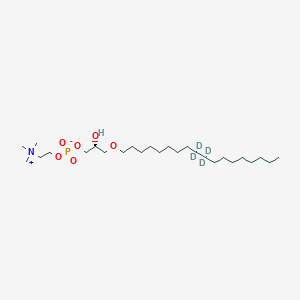
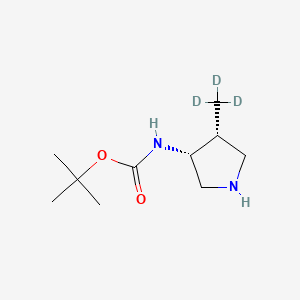

![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)

![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
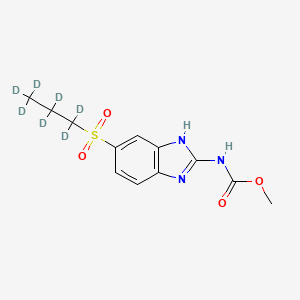

![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
